5|A-Pregnan-21-ol-3,20-dione-2,2,4,4,17|A,21,21-d7
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Overview
Description
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 is a deuterated analog of 5α-Pregnan-21-ol-3,20-dione, a steroid hormone This compound is often used in scientific research due to its stability and unique properties conferred by the deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 typically involves the introduction of deuterium atoms into the parent compound, 5α-Pregnan-21-ol-3,20-dione. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using halogens or alkyl halides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), and appropriate catalysts or solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing biochemical pathways and studying reaction mechanisms.
Biology: Investigated for its role in steroid hormone biosynthesis and metabolism.
Industry: Utilized in the production of high-purity steroid hormones and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 involves its interaction with specific molecular targets and pathways. As a steroid hormone analog, it may bind to steroid receptors and modulate gene expression. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, leading to altered biological activity.
Comparison with Similar Compounds
Similar Compounds
5α-Pregnan-21-ol-3,20-dione: The non-deuterated parent compound with similar biological activity but different stability and metabolic properties.
5β-Pregnan-21-ol-3,20-dione: A stereoisomer with distinct biological effects and receptor binding affinities.
5α-Dihydrodeoxycorticosterone: Another steroid hormone with related structure and function.
Uniqueness
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct isotopic labeling for research purposes. This makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15-,16-,17-,18+,20-,21-/m0/s1/i7D2,11D2,12D2 |
InChI Key |
USPYDUPOCUYHQL-BOHHBTKLSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1=O)([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C)C)[2H] |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C |
Origin of Product |
United States |
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